![molecular formula C21H18O6 B2550388 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate CAS No. 864751-04-2](/img/structure/B2550388.png)
3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate
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Description
3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the class of coumarin derivatives and has a unique chemical structure that makes it a promising candidate for further research.
Scientific Research Applications
- Significance : Researchers can explore its reactivity and use it as a building block for novel heterocycles .
- Importance : Understanding its role in alkaloid formation can aid drug discovery and natural product synthesis .
- Potential : It may contribute to the development of organic semiconductors or conductive materials .
Heterocycle Synthesis
Alkaloid Synthesis
Organic Electronics
Mechanistic Studies
Crystallography and Spectroscopy
Synthetic Pathway Optimization
properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-24-14-7-8-18(25-2)16(10-14)17-9-13-5-6-15(11-19(13)27-21(17)23)26-20(22)12-3-4-12/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAOUUCLUGILTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OC(=O)C4CC4)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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